molecular formula C5H11NO2 B8784145 tert-Pentyl nitrite CAS No. 5156-41-2

tert-Pentyl nitrite

Cat. No. B8784145
Key on ui cas rn: 5156-41-2
M. Wt: 117.15 g/mol
InChI Key: JXCNBASKFCBVAN-UHFFFAOYSA-N
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Patent
US09051272B2

Procedure details

In a 50 ml three-neck flask equipped with stirring, cooling funnel, dropping funnel and thermometer under nitrogen at ambient temperature filled with acetonitrile (20 ml), isopropenyl acetate (31 g, 0.31 mol) and tert-amyl nitrite (3.6 g, 0.031 mol). The resulting suspension is stirred for 15 min at ambient temperature. A solution of 2,4,6-trichloroaniline (4.0 g, 0.020 mol), dissolved in acetonitrile (20 ml) was added dropwise over a period of 25 minutes. During the exothermic addition, bubbling was observed. The mixture was stirred at 40° C. for 1 hour. The volatiles were distilled off at 55° C. and 11 mbar. The residue was taken up with dichloromethane (50 ml) and washed with water (20 ml). The aqueous phase was extracted with an additional portion of dichloromethane (30 ml). The combined organic phases were then concentrated under reduced pressure to give a crude 1-(4-bromo-2,6-dichloro-phenyl)-propan-2-one (6.7 g, 34.8% GC; 48% yield) as a dark brown oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step Two
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5]([CH3:7])=[CH2:6])(=O)C.N(OC(CC)(C)C)=O.[Cl:16][C:17]1[CH:23]=[C:22]([Cl:24])[CH:21]=[C:20]([Cl:25])[C:18]=1N>C(#N)C>[Cl:16][C:17]1[CH:23]=[C:22]([Cl:24])[CH:21]=[C:20]([Cl:25])[C:18]=1[CH2:4][C:5](=[O:6])[CH3:7]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=C(N)C(=CC(=C1)Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
31 g
Type
reactant
Smiles
C(C)(=O)OC(=C)C
Name
Quantity
3.6 g
Type
reactant
Smiles
N(=O)OC(C)(C)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 50 ml three-neck flask equipped
TEMPERATURE
Type
TEMPERATURE
Details
cooling funnel
STIRRING
Type
STIRRING
Details
The resulting suspension is stirred for 15 min at ambient temperature
Duration
15 min
ADDITION
Type
ADDITION
Details
was added dropwise over a period of 25 minutes
Duration
25 min
ADDITION
Type
ADDITION
Details
During the exothermic addition
CUSTOM
Type
CUSTOM
Details
bubbling
STIRRING
Type
STIRRING
Details
The mixture was stirred at 40° C. for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
The volatiles were distilled off at 55° C.
WASH
Type
WASH
Details
washed with water (20 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with an additional portion of dichloromethane (30 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phases were then concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC(=C1)Cl)Cl)CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 141%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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